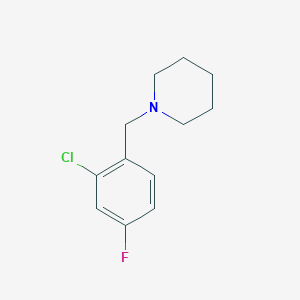

1-(2-Chloro-4-fluorobenzyl)piperidine

Description

Foundational Importance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the realm of medicinal chemistry. mdpi.comnih.gov Its prevalence is underscored by its presence in a vast array of pharmaceuticals and natural alkaloids. mdpi.comencyclopedia.pub Piperidine-containing compounds are integral to more than twenty classes of drugs, demonstrating broad therapeutic applications, including as anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. mdpi.comencyclopedia.pub

The utility of the piperidine scaffold can be attributed to several key characteristics. Its three-dimensional structure allows for the precise spatial orientation of substituent groups, which is critical for optimizing interactions with biological targets. thieme-connect.comthieme-connect.com Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, influencing the compound's physicochemical properties such as solubility and its ability to form salts, which are important for drug formulation. researchgate.net The incorporation of a piperidine moiety can also enhance a molecule's metabolic stability and membrane permeability, thereby improving its pharmacokinetic profile. thieme-connect.comresearchgate.net The versatility of the piperidine ring in chemical synthesis further allows for the creation of diverse derivatives with a wide spectrum of biological activities. mdpi.comnih.gov

The 2-Chloro-4-fluorobenzyl Moiety as a Privileged Pharmacophore in Drug Design

The 2-chloro-4-fluorobenzyl group is recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. This is due to the specific properties conferred by its halogen substituents, chlorine and fluorine, which are strategically positioned on the benzyl (B1604629) ring. nih.govtandfonline.com

The introduction of halogen atoms into a drug candidate can profoundly influence its pharmacological profile. tutorchase.com The chlorine atom, for instance, can lead to significant improvements in potency, a phenomenon sometimes referred to as the "magic chloro" effect. nih.govchemrxiv.org It can also positively affect pharmacokinetic parameters such as clearance and half-life. nih.govchemrxiv.org More than 250 FDA-approved drugs contain chlorine, highlighting its importance in drug discovery. nih.govnih.gov

Fluorine, the most electronegative element, offers its own set of advantages. tandfonline.comnih.govacs.org Its small size allows it to act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups and modulate interactions with target proteins. tandfonline.comacs.org The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation and enhance the metabolic stability of a compound. tandfonline.comnih.gov The strategic placement of fluorine can improve a drug's potency, binding affinity, and biodistribution. nih.govchemxyne.com

The combination of both chlorine and fluorine on the benzyl ring, as seen in the 2-chloro-4-fluorobenzyl moiety, creates a unique electronic and steric profile that can be exploited in drug design to fine-tune a molecule's properties for optimal therapeutic effect. nih.govacs.org

Rationale for Comprehensive Academic Investigation of 1-(2-Chloro-4-fluorobenzyl)piperidine

The decision to undertake a comprehensive academic investigation of 1-(2-chloro-4-fluorobenzyl)piperidine is rooted in the synergistic potential of its constituent parts. The compound represents a deliberate combination of the robust and versatile piperidine scaffold with the pharmacologically advantageous 2-chloro-4-fluorobenzyl moiety.

The primary rationale for its study is the high probability of discovering novel biological activities. Given that piperidine derivatives have shown efficacy in a wide range of therapeutic areas, and the 2-chloro-4-fluorobenzyl group is known to enhance pharmacological properties, their combination in a single molecule presents a compelling case for exploration. mdpi.comnih.govtandfonline.com

The specific substitution pattern of the benzyl ring is also of significant interest. The ortho-chloro and para-fluoro substitutions create a distinct electronic environment that can influence the molecule's interaction with biological targets in ways that are different from other halogenated benzyl derivatives. Understanding these structure-activity relationships (SAR) is a fundamental aspect of medicinal chemistry research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFN/c13-12-8-11(14)5-4-10(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPZNMJEQNBSMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 2 Chloro 4 Fluorobenzyl Piperidine

Established Synthetic Routes for N-Substituted Piperidines

The piperidine (B6355638) ring is a prevalent scaffold in numerous biologically active compounds, leading to the development of diverse and robust synthetic methods for its derivatization. nih.govnih.gov The formation of N-substituted piperidines, such as the title compound, typically follows two major pathways: direct functionalization of the piperidine nitrogen or the construction of the heterocyclic ring with the N-substituent already incorporated.

Alkylation Strategies for Piperidine Nitrogen

Direct alkylation of the secondary amine in the piperidine ring is one of the most straightforward and widely used methods for synthesizing N-substituted derivatives. researchgate.net This approach involves the reaction of piperidine with a suitable electrophile, typically an alkyl halide. The reaction is generally performed in the presence of a base to neutralize the hydrohalic acid formed, which would otherwise protonate the starting piperidine, rendering it unreactive. researchgate.net Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of solvent is crucial and can range from polar protic solvents like ethanol (B145695) to aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), or dichloromethane (B109758) (DCM), depending on the reactivity of the substrates and the specific reaction conditions. researchgate.net

Another powerful alkylation strategy is reductive amination. researchgate.net This one-pot procedure involves the reaction of piperidine with an aldehyde or ketone. tandfonline.com The initial reaction forms an unstable iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. researchgate.nettandfonline.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and selectivity. nih.gov Historically, sodium cyanoborohydride (NaCNBH₃) was also used, but less toxic alternatives like borane-pyridine complex (BAP) have been shown to be effective, especially in preventing the formation of nitrile-containing impurities. tandfonline.com Reductive amination is highly versatile and accommodates a wide range of functional groups on both the amine and the carbonyl compound. tandfonline.comnih.gov

Cyclization Reactions for Piperidine Ring Formation

When direct alkylation is not feasible or when specific substitution patterns are required, the construction of the piperidine ring itself becomes the key synthetic step. nih.gov Numerous cyclization strategies exist for forming the six-membered piperidine heterocycle. Intramolecular cyclization is a common approach, where a linear precursor containing both the nitrogen atom and a suitable electrophilic or reactive site undergoes ring closure. nih.govnih.gov Examples include the cyclization of amino-aldehydes, amino-alkenes, or molecules with terminal dihalides. nih.govnih.govbeilstein-journals.org

Metal-catalyzed reactions have significantly advanced piperidine synthesis. nih.gov For instance, palladium-catalyzed intramolecular amination of alkenes (a Wacker-type cyclization) can produce various piperidine derivatives. organic-chemistry.org Similarly, gold-catalyzed cyclization of N-homopropargyl amides offers a route to piperidin-4-ones, which can be further modified. nih.gov Radical-mediated cyclizations provide another avenue, using catalysts based on cobalt or other metals to initiate ring formation from unsaturated amine precursors. nih.gov These methods often allow for a high degree of control over the substitution pattern of the resulting piperidine ring. nih.govorganic-chemistry.org

Targeted Synthesis of the 2-Chloro-4-fluorobenzyl Moiety and its Coupling

The synthesis of 1-(2-chloro-4-fluorobenzyl)piperidine specifically requires the preparation of the 2-chloro-4-fluorobenzyl group as an electrophile, followed by its coupling to the piperidine nitrogen.

Preparation of 2-Chloro-4-fluorobenzyl Halides as Precursors

The primary precursor for the N-alkylation step is typically a 2-chloro-4-fluorobenzyl halide, such as the chloride or bromide. sigmaaldrich.com These halides can be synthesized through several routes. A common starting material is 2-chloro-4-fluorobenzaldehyde (B1630644). guidechem.comsigmaaldrich.com This aldehyde can be prepared via electrophilic chlorination of 4-fluorobenzaldehyde (B137897) using reagents like N-chlorosuccinimide in an acidic medium. guidechem.com The resulting 2-chloro-4-fluorobenzaldehyde is then reduced to the corresponding 2-chloro-4-fluorobenzyl alcohol. Standard methods for this reduction include the use of sodium borohydride (B1222165) (NaBH₄). Finally, the benzyl (B1604629) alcohol is converted to the desired benzyl halide. This transformation can be achieved using thionyl chloride (SOCl₂) for the benzyl chloride or phosphorus tribromide (PBr₃) for the benzyl bromide.

Alternatively, 2-chloro-4-fluorobenzyl halides can be prepared from 2-chloro-4-fluorotoluene (B151448) via radical halogenation of the methyl group, although this method may sometimes lead to mixtures of mono-, di-, and tri-halogenated products. guidechem.com

Optimization of Coupling Conditions for N-Alkylation

The coupling of the 2-chloro-4-fluorobenzyl halide with piperidine is a nucleophilic substitution reaction. Optimization of conditions is key to achieving high yield and purity. researchgate.net The reaction is typically carried out by adding the benzyl halide to a solution of piperidine in a suitable solvent. researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt byproduct from over-alkylation, it is common to use an excess of piperidine or to add the alkylating agent slowly to the reaction mixture. researchgate.net

The choice of base and solvent significantly influences the reaction outcome. For a reactive electrophile like a benzyl halide, a combination of a mild base such as K₂CO₃ in a solvent like ethanol or acetonitrile often proves effective, sometimes with microwave irradiation to accelerate the reaction. For less reactive systems or to avoid side reactions, a stronger, non-nucleophilic base like DIPEA in an aprotic solvent such as DCM at room temperature can be employed. The table below summarizes typical conditions explored for the N-alkylation of piperidines with substituted benzyl chlorides.

| Condition Set | Base | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| A | K₂CO₃ | Ethanol (EtOH) | 80°C (Microwave) | Effective for various benzyl chlorides but may fail for electron-rich substrates like 4-methoxybenzyl chloride. | |

| B | DIPEA | Dichloromethane (DCM) | Room Temperature | Successfully used for electron-rich benzyl chlorides where other methods fail. | |

| C | None (excess amine) | Acetonitrile | Room Temperature | Slow addition of alkyl halide is recommended to prevent dialkylation. | researchgate.net |

| D | NaH | Dimethylformamide (DMF) | 0°C to Room Temp | A strong base used to deprotonate piperidine before adding the alkylating agent. | researchgate.net |

Stereochemical Control in the Synthesis of Related Piperidine Analogues (where applicable to specific research directions)

While 1-(2-chloro-4-fluorobenzyl)piperidine is an achiral molecule, the principles of its synthesis are often extended to chiral analogues where stereochemical control is paramount for biological activity. google.com The synthesis of stereochemically defined piperidines is a significant area of research. nih.govcdnsciencepub.com

One major strategy involves the use of chiral auxiliaries. For instance, a domino Mannich-Michael reaction using a carbohydrate-derived auxiliary like D-arabinopyranosylamine can lead to the formation of N-substituted dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can then be further elaborated into variously substituted chiral piperidines. cdnsciencepub.com

Asymmetric catalysis offers another powerful tool. Rhodium-catalyzed C-H insertion reactions using chiral ligands have been developed for the site-selective and stereoselective functionalization of the piperidine ring at the C2 or C4 positions. nih.govresearchgate.net The choice of both the chiral rhodium catalyst and the nitrogen-protecting group on the piperidine can direct the site of functionalization and control the stereochemistry of the product. nih.govresearchgate.net The table below illustrates the effect of catalyst and protecting group on the diastereoselectivity of C2 functionalization in a model system.

| N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | Variable | Low to Moderate | nih.gov |

| N-Bs | Rh₂(R-TPPTTL)₄ | >30:1 | 52-73% | nih.gov |

| N-Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% | nih.gov |

These advanced methods highlight the sophistication available in modern synthetic chemistry for creating complex piperidine structures, providing a broader context for the more straightforward synthesis of specific targets like 1-(2-chloro-4-fluorobenzyl)piperidine.

Exploration of Biological Activities and Pharmacological Potentials of 1 2 Chloro 4 Fluorobenzyl Piperidine

General Overview of Biological Spectrum Associated with Piperidine (B6355638) Derivatives

The piperidine ring is a ubiquitous saturated nitrogen-containing heterocycle that serves as a fundamental scaffold in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.gov Its unique structural properties allow for versatile chemical modifications, making it a privileged structure in medicinal chemistry for creating new drugs with diverse pharmacological effects. clinmedkaz.org

Piperidine derivatives have demonstrated a broad spectrum of biological activities, establishing their importance in various therapeutic areas. clinmedkaz.org These compounds are recognized for their potential in treating central nervous system (CNS) disorders, cancers, and microbial infections. clinmedkaz.orgnih.gov The pharmacological applications are extensive, with piperidine-based drugs developed as antiviral, anti-inflammatory, antitumor, and antiparasitic agents. nih.gov Furthermore, the piperidine moiety is a core component of many well-known drugs, including those acting as acetylcholinesterase inhibitors for Alzheimer's disease and analgesics for severe pain. nih.gov In silico prediction models suggest that novel piperidine derivatives can interact with a wide range of biological targets, including enzymes, receptors, ion channels, and transport systems, highlighting their potential for broad practical applications in medicine. clinmedkaz.org

Evaluation of Enzyme Inhibitory Capabilities

The piperidine scaffold is a key feature in many molecules designed to inhibit specific enzymes, a common strategy in drug discovery. The inhibitory potential of compounds like 1-(2-Chloro-4-fluorobenzyl)piperidine can be inferred from the activities of structurally related molecules.

Based on studies of various piperidine derivatives, several enzyme classes have been identified as potential targets. These include:

Murine Double Minute 2 (MDM2): Small-molecule inhibitors featuring piperidine or related heterocyclic structures have been developed to block the MDM2-p53 protein-protein interaction. nih.govmdpi.com The overexpression of MDM2 is a mechanism for inactivating the p53 tumor suppressor protein in many cancers. nih.govnih.gov Inhibiting this interaction can reactivate p53, representing a promising strategy for cancer therapy. mdpi.comresearchgate.net

Steroid-5alpha-reductase: N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors of both type 1 and type 2 isozymes of 5alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions. nih.gov

Cholinesterases (AChE and BuChE): Piperidine derivatives are central to the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease.

8-Oxo-Guanine DNA Glycosylase 1 (OGG1): Substituted N-piperidinyl-benzimidazolones have been identified as inhibitors of OGG1, an enzyme involved in base excision repair of oxidatively damaged DNA. nih.gov

Quantitative assessment of enzyme inhibition, typically reported as IC₅₀ (the concentration of an inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant), is crucial for determining a compound's potency. While specific values for 1-(2-Chloro-4-fluorobenzyl)piperidine are not available in the cited literature, data from related piperidine derivatives illustrate the potential potency of this chemical class against various enzyme targets.

| Compound Class | Enzyme Target | Species | Inhibition Value | Reference |

|---|---|---|---|---|

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | 5-alpha-reductase type 1 | Rat | IC₅₀ = 0.54 µM | nih.gov |

| N-substituted piperidine-4-(benzylidene-4-carboxylic acids) | 5-alpha-reductase type 2 | Rat | IC₅₀ = 0.37 µM | nih.gov |

| Dicyclohexylacetyl piperidine derivative | 5-alpha-reductase type 2 | Human | IC₅₀ = 60 nM | nih.gov |

| N-piperidinyl-benzimidazolone (TH8535) | OGG1 | - | IC₅₀ = 200 nM | nih.gov |

| Spiro-oxindole MDM2 Inhibitor | MDM2 | - | Kᵢ < 1 nM | nih.gov |

Receptor Binding and Modulatory Effects

Piperidine-containing molecules are well-represented among ligands that bind to and modulate a wide variety of physiological receptors. The inclusion of a substituted benzyl (B1604629) group, as seen in 1-(2-Chloro-4-fluorobenzyl)piperidine, is also a common feature in many receptor-active compounds.

The piperidine scaffold is a cornerstone in the development of ligands for neurotransmitter receptors, particularly for the dopamine (B1211576) and serotonin (B10506) systems, which are critical in the regulation of mood, cognition, and motor control. mdpi.comnih.gov

Dopamine Receptors: Piperidine derivatives have been extensively developed as antagonists for dopamine receptors, especially the D4 subtype. nih.govmdpi.com The D4 receptor is highly expressed in brain regions associated with motor control and cognition, making it a target for neuropsychiatric disorders. nih.govchemrxiv.org The basic nitrogen of the piperidine ring is often a key interaction point with the receptor. chemrxiv.org Furthermore, piperidine analogues have been designed as high-affinity ligands for the dopamine transporter (DAT), highlighting the versatility of this scaffold. nih.gov

Serotonin Receptors: The 4-(p-fluorobenzoyl)piperidine fragment, which bears structural resemblance to the title compound's substituted benzyl-piperidine core, is considered a crucial pharmacophore for binding to serotonin 5-HT₂ₐ receptors. nih.gov This feature is present in potent reference drugs for this receptor, suggesting that the combination of a piperidine ring and a fluorinated aromatic group can be critical for serotonergic activity. nih.gov

Beyond classic neurotransmitter receptors, the piperidine framework is integral to ligands for a range of other important receptor systems.

Sigma Receptors (σ₁ and σ₂): The piperidine moiety is a critical structural element for achieving high affinity at sigma-1 (σ₁) receptors, which are implicated in a variety of CNS disorders, pain, and neurodegenerative diseases. chemrxiv.org Numerous studies show that N-substituted piperidines can be designed as highly potent and selective σ₁ receptor ligands, with binding affinities (Kᵢ) often in the low nanomolar or even subnanomolar range. uniba.it The selectivity for σ₁ over σ₂ receptors can often be tuned by modifications to the piperidine ring and its substituents. uniba.it

MDM2 (as a protein target): As noted in the enzyme section, MDM2 is a crucial protein target whose interaction with p53 can be inhibited by small molecules. While not a traditional receptor, the design of compounds that bind to the p53-binding pocket of MDM2 is a major focus in oncology, and piperidine-related structures have been explored for this purpose. nih.gov

P2X7 Receptors: The P2X7 receptor is an ATP-gated cation channel involved in inflammation and immune responses. nih.gov Its role in neuroinflammation has made it a target for neurodegenerative disorders. nih.gov The development of selective P2X7 antagonists is an active area of research, and various heterocyclic scaffolds are being investigated for this purpose. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): The dopamine, serotonin, and sigma receptors mentioned are all types of GPCRs. The cannabinoid receptor 1 (CB1), another GPCR, has also been targeted by piperazine (B1678402) analogs, which are structurally related to piperidines. nih.gov This demonstrates the broad utility of the six-membered nitrogen heterocycle core in designing ligands for this large and important receptor family.

Cellular Biological Activity Studies

The chemical scaffold of 1-(2-Chloro-4-fluorobenzyl)piperidine has been a subject of interest in the exploration of various biological activities. Research into its effects at the cellular level has revealed potential as an anti-proliferative and antiviral agent. The following sections detail the findings from in vitro studies on specific cell lines, its influence on cellular signaling pathways, and its ability to inhibit viral entry through membrane fusion.

In Vitro Anti-proliferative Effects in Specific Cell Lines

The anti-proliferative potential of piperidine derivatives has been investigated across various cancer cell lines. While direct studies on 1-(2-Chloro-4-fluorobenzyl)piperidine are not extensively detailed in the provided search results, research on structurally related compounds provides insights into the potential cytotoxic effects of this class of molecules.

For instance, a series of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone (B195779) derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Several of these compounds demonstrated significant cytotoxic effects against HeLa (human cervical cancer) cells. researchgate.net The growth inhibition of the HeLa cell line was observed to be concentration-dependent, with some derivatives showing over 50% inhibition at a 100 µM concentration. researchgate.net

Similarly, another study focused on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents. These compounds were found to reduce the growth of several hematological cancer cell lines. nih.gov The research indicated that these piperidine derivatives could induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov

The following table summarizes the anti-cancer activity of some 4-(2-keto-1-benzimidazolinyl) piperidine and 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives against Leishmania and HeLa cells, showcasing the potential of the piperidine scaffold in anti-proliferative research. researchgate.net

| Compound | Leishmanicidal Activity (IC50 in µg/mL) | Anticancer Activity (% Inhibition at 100 µM on HeLa cells) |

| 3 | 84.6 ± 0.6 | - |

| 4 | 7.06 ± 0.17 | Significant |

| 9 | - | Significant |

| 10 | Significant | Significant |

Data sourced from a study on newly synthesized 4-(2-keto-1-benzimidazolinyl) piperidine derivatives and previously reported 5-chloro-1-(4-piperidyl)-2-benzimidazolinone derivatives. researchgate.net

Modulation of Cellular Signaling Pathways

The mechanism by which piperidine-containing compounds exert their anti-proliferative effects often involves the modulation of key cellular signaling pathways that are crucial for cancer cell survival and proliferation.

Research on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has suggested that these compounds may function by inhibiting the JAK/STAT (Janus kinase/signal transducer and activator of transcription) protein kinase pathway. nih.gov This pathway is vital for signaling that leads to cell proliferation, differentiation, and the prevention of apoptosis; its aberrant activation is a hallmark of many cancers, particularly hematological malignancies. nih.gov Furthermore, some piperidine derivatives have been shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov

Additionally, curcuminoids that incorporate a piperidine ring have been found to target other pro-survival mechanisms, such as the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov The NF-κB signaling pathway is a well-established mediator of oncogenesis, making its inhibition a key strategy in cancer therapy. nih.gov These findings suggest that piperidine scaffolds, such as that in 1-(2-Chloro-4-fluorobenzyl)piperidine, have the potential to interfere with multiple signaling cascades that are dysregulated in cancer. nih.gov

Assessment of Antiviral Activity via Membrane Fusion Inhibition

A significant area of investigation for N-benzyl piperidine derivatives is their potential as antiviral agents, specifically as inhibitors of viral membrane fusion. This process is an essential step for the entry of enveloped viruses into host cells. nih.gov

A study identified a class of N-benzyl-4,4,-disubstituted piperidines as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. researchgate.net The mechanism of action for these compounds was determined to be the inhibition of the low pH-induced, hemagglutinin (HA)-mediated membrane fusion process. researchgate.net Computational modeling suggested that these piperidine derivatives bind to a novel site on the HA2 stem of the hemagglutinin protein, near the fusion peptide. researchgate.net This binding is thought to be stabilized by interactions such as π-stacking with specific amino acid residues of the fusion peptide, which in turn prevents the conformational changes in HA necessary for membrane fusion. researchgate.net

The development of antiviral drugs that target the lipid components of the viral membrane or the energetics of the fusion process represents a promising strategy with a potentially high barrier to the development of resistance. nih.gov Given that 1-(2-Chloro-4-fluorobenzyl)piperidine is an N-benzyl piperidine derivative, it shares a core structure with compounds that have demonstrated this specific antiviral mechanism. researchgate.net

Structure Activity Relationship Sar Investigations of 1 2 Chloro 4 Fluorobenzyl Piperidine Analogues

Elucidation of Structural Determinants for Biological Efficacy

The fundamental structure for biological activity in this class of compounds hinges on the interplay between the N-benzylpiperidine moiety and the specific substituents it carries. The benzyl (B1604629) group, particularly when substituted, often plays a crucial role in binding to target proteins. For instance, in the context of acetylcholinesterase (AChE) inhibitors, the N-benzylpiperidine moiety is known to interact with key amino acid residues within the enzyme's active site, such as Trp86, through aromatic π-π interactions. nih.gov The piperidine (B6355638) ring acts as a central scaffold, and its substitutions can significantly modulate the compound's potency and selectivity. nih.gov

Impact of Halogen Position and Type on the Benzyl Moiety

The presence, type, and position of halogen atoms on the benzyl moiety are critical determinants of biological activity. The 2-chloro, 4-fluoro substitution pattern of the parent compound is a key feature, and variations of this pattern have been extensively studied to understand its significance.

In studies of benzylpiperidine-linked benzimidazolinones as cholinesterase inhibitors, the effect of different halogens was systematically evaluated. nih.gov When chlorine (Cl) was used as a substituent, analogues with the halogen at the meta-position of the benzyl ring showed greater AChE inhibitory activity than those with the substituent at the para-position. nih.gov A similar trend was observed for bromine (Br) substitution, where the meta-substituted compound was more active than the para-substituted one. nih.gov However, substitution with fluorine (F) in the same series led to a reduction in inhibitory activity compared to the unsubstituted analogue. nih.gov

These findings underscore that both the electronegativity and the atomic radius of the halogen, as well as its position on the aromatic ring, are finely tuned parameters that dictate the binding affinity and efficacy of the compound. The meta-position appears to be favorable for larger halogens like chlorine and bromine in certain inhibitor classes. nih.gov

Table 1: Impact of Halogen Substituents on Benzyl Moiety on AChE Activity Data synthesized from studies on benzylpiperidine-linked benzimidazolinones. nih.gov

| Substituent (Position) | Relative Inhibitory Activity on AChE |

| H (Unsubstituted) | Baseline |

| m-Cl | Higher than p-Cl |

| p-Cl | Lower than m-Cl |

| m-Br | Higher than p-Br |

| p-Br | Lower than m-Br |

| F | Reduced Activity |

Influence of Substituents on the Piperidine Ring

Substitutions on the piperidine ring, both at the nitrogen (N-substitutions) and at the carbon atoms (C-substitutions), profoundly affect the molecule's biological profile.

The substituent on the piperidine nitrogen is a cornerstone of the molecule's identity and function. In the case of 1-(2-Chloro-4-fluorobenzyl)piperidine, this is the substituted benzyl group itself. The nature of this N-substituent is paramount for activity. Studies on related series have shown that replacing the benzyl group or altering its structure significantly impacts efficacy. For example, the design of dual inhibitors for histone deacetylase (HDAC) and AChE is based on the N-benzyl piperidine framework, underscoring its importance. nih.gov

Furthermore, the groups attached to the nitrogen atom can influence the chemical reactivity and synthetic accessibility of other positions on the piperidine ring. The use of different N-protecting groups, such as N-Boc (tert-butyloxycarbonyl) or N-brosyl, can direct functionalization to specific carbon atoms (C2, C3, or C4) on the piperidine ring by exerting distinct electronic and steric effects. researchgate.net This highlights how the N-substituent governs not only the biological interactions but also the synthetic pathways available for creating analogues.

The position, size, and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical for modulating activity. The piperidine ring is not merely a linker but an active component in dictating how the molecule fits into a binding site.

Positional Effects: The functionalization of the piperidine ring can be directed to the C2, C3, or C4 positions. researchgate.netnih.gov The C2 position is electronically activated but sterically hindered, while the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.netnih.gov The C4 position is often accessible when steric shielding at C2 can be achieved. researchgate.netnih.gov SAR studies have shown that substitution at the C4 position can be particularly fruitful. For instance, 1-benzyl-4-[2-(phthalimidoethyl)piperidine] was found to be a highly potent acetylcholinesterase inhibitor, demonstrating the value of appending larger functional groups at the C4 position. nih.gov

Steric and Structural Effects: The introduction of unsaturation into the piperidine ring (forming a tetrahydropyridine (B1245486) derivative) has been shown to increase potency by as much as tenfold in certain series of anti-trypanosomal agents, indicating that altering the geometry of the ring can be beneficial. dndi.org The size of the ring itself is also important; a related pyrrolidine (B122466) (five-membered ring) analogue was found to be less active. dndi.org The introduction of bulky groups, such as in 2,6-diphenylpiperidine-4-one derivatives, is another strategy used to explore the steric requirements of target binding sites. ajchem-a.com

Table 2: Influence of C-Substitution Position on Piperidine Ring Based on general findings in piperidine chemistry. nih.govresearchgate.netnih.gov

| Position | Electronic/Steric Characteristics | Potential for Efficacy |

| C2 | Electronically activated, sterically hindered | Favorable if steric hindrance can be overcome |

| C3 | Electronically deactivated | Often accessed via indirect synthetic routes |

| C4 | Accessible with steric shielding at C2 | A common and effective site for substitution |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of 1-(2-Chloro-4-fluorobenzyl)piperidine analogues is intrinsically linked to their biological function. The piperidine ring typically adopts a stable chair conformation. researchgate.net The orientation of substituents on this ring—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—can dramatically affect how the molecule interacts with its biological target.

Studies on fluorinated piperidines have shown that fluorine atoms can have a preference for the axial position, a phenomenon influenced by dipole-dipole interactions and other electrostatic forces. researchgate.netnih.gov The specific conformation adopted by the molecule can pre-organize it for optimal binding. For example, piperidine nucleoside analogues were designed so that the piperidine core would act as a rigid scaffold, holding the substituents in a bioactive conformation that mimics other known drugs. mdpi.com The orientation of the N-benzyl group relative to the piperidine ring is also subject to rotational freedom, but its preferred conformation will be one that minimizes steric clash and optimizes binding interactions. Molecular modeling studies confirm that specific enantiomers and conformations are required for effective binding to receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This approach provides predictive insights that can guide the design of new, more potent analogues. For piperidine derivatives, QSAR models have been successfully developed to predict activities like toxicity against Aedes aegypti. nih.gov

These models are built using calculated molecular descriptors that quantify various properties of the molecules, such as their topology, size, and electronic features. nih.gov Multiple linear regression (MLR) and machine learning methods are then used to generate an equation that predicts activity. nih.gov The robustness and predictive power of these models are rigorously tested through internal and external validation techniques. nih.govresearchgate.net For the 1-(2-Chloro-4-fluorobenzyl)piperidine class, a QSAR model could identify the key structural features—such as specific halogen substitutions or steric parameters—that are most influential for a given biological effect, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational Chemistry and in Silico Approaches for 1 2 Chloro 4 Fluorobenzyl Piperidine Research

Molecular Docking Simulations

Molecular docking is a premier in silico technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. nih.gov This method evaluates the binding compatibility and affinity by calculating the free energy of binding for different conformations of the ligand within the active site of the target. nih.gov For piperidine-based compounds, docking studies are crucial for understanding how structural modifications influence binding efficacy and for designing new derivatives with improved therapeutic profiles. nih.govnih.gov

Molecular docking simulations predict how 1-(2-chloro-4-fluorobenzyl)piperidine and related analogs fit within the binding site of a protein target. These predictions are fundamental for the rational design of new inhibitors. nih.gov Studies on structurally similar piperidine (B6355638) derivatives have revealed common binding patterns. For instance, research on piperidine-based ligands targeting the Sigma 1 Receptor (S1R) showed that the molecules typically adopt a linear arrangement within the binding site. nih.gov In this orientation, the protonated piperidine nitrogen forms a key ionic interaction, while the substituted benzyl (B1604629) group occupies a secondary hydrophobic pocket. nih.gov

In another example involving dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK), a compound with a 2,4-difluorobenzyl group, structurally analogous to the 2-chloro-4-fluorobenzyl moiety, was observed to position this group above key aromatic residues like Tryptophan (Trp82), engaging in hydrophobic interactions. acs.org These findings suggest that for 1-(2-chloro-4-fluorobenzyl)piperidine, the benzyl group likely plays a crucial role in anchoring the molecule within a hydrophobic region of its target's binding site. acs.org

| Compound Class | Target Protein | Predicted Binding Mode Characteristics | Source |

|---|---|---|---|

| Piperidine Derivatives | Sigma 1 Receptor (S1R) | Linear arrangement in binding site; piperidine nitrogen acts as a positive ionizable group; benzyl moiety occupies a secondary hydrophobic group. | nih.gov |

| Piperidine-based Cocaine Analogs | Dopamine (B1211576) Transporter (DAT) | The model suggests two possible binding modes for substituents on the piperidine ring, where both steric and electrostatic interactions are critical. | nih.gov |

| 2,4-difluorobenzyl-containing Inhibitor | Butyrylcholinesterase (BChE) | The 2,4-difluorobenzyl group lies above Trp82, forming hydrophobic interactions. | acs.org |

| Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Compounds bind in the same area of the active site as the co-crystallized inhibitor, with the piperidine ring contributing to the overall conformation. | nih.gov |

A primary outcome of molecular docking is the identification of specific amino acid residues that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. For piperidine derivatives, the protonated nitrogen atom is frequently involved in crucial polar interactions. nih.gov

In studies of S1R ligands, molecular dynamics simulations highlighted key amino acid residues that interact with the most promising compounds. nih.gov Similarly, docking of inhibitors into the p38α MAPK active site predicted a key hydrogen bond between a nitrogen atom in the ligand and the backbone of Methionine (Met109) in the hinge region of the enzyme. acs.org The substituted benzyl group often engages in van der Waals and hydrophobic interactions with nonpolar residues. For example, in studies on hematological cancer cell targets, chloro-diarylpiperidin-4-ones were found to have significant van der Waals interactions with residues such as Arginine, Threonine, and Alanine. nih.gov These findings provide a blueprint for the types of interactions that 1-(2-chloro-4-fluorobenzyl)piperidine would likely form with its biological targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|

| p38α MAPK | Met109, Asp168 | Hydrogen bond with Met109; interactions with Asp168 in the DFG pocket. | acs.org |

| Butyrylcholinesterase (BChE) | Trp82, Ala328 | Hydrophobic interactions. | acs.org |

| Myeloma Protein (5N21) | ARG:13, THR:12, GLU:115, HIS:14 | Conventional hydrogen bonds. | nih.gov |

| Leukemia Protein (6TJU) | Not specified | Hydrogen bonds and strong van der Waals interactions. | nih.gov |

| HPPD | Phe424, Phe381, His308, His226 | Crucial for binding activity. | mdpi.com |

Beyond characterizing known active sites, computational approaches can identify previously unknown or "cryptic" binding pockets on a protein's surface. researchgate.net The identification of such pockets can open up new avenues for therapeutic intervention, allowing for the design of allosteric modulators that bind to sites other than the primary active site.

Research on S1R ligands demonstrated that piperidine derivatives could fruitfully occupy not only the central core but also two distinct hydrophobic binding pockets, which was consistent with pharmacophore models derived from crystallized ligands. nih.gov This confirms the ability of these flexible molecules to adapt to and stabilize interactions within complex multi-part binding sites. nih.gov The process often involves screening compounds against a protein structure to see if they preferentially bind to a specific region, which can then be characterized as a potential "druggable" pocket. researchgate.net This approach is highly valuable for a novel compound like 1-(2-chloro-4-fluorobenzyl)piperidine, as it can help uncover new therapeutic targets and mechanisms of action.

Virtual Screening and Target Prediction

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir For a new chemical entity like 1-(2-chloro-4-fluorobenzyl)piperidine, virtual screening can be used in reverse to screen it against a panel of known protein structures to predict its most likely biological targets.

The foundation of modern virtual screening is the availability of large-scale public databases containing information on chemical compounds and their biological activities. Researchers can screen a compound like 1-(2-chloro-4-fluorobenzyl)piperidine against targets listed in these databases to generate hypotheses about its function.

A common workflow involves using a pharmacophore model or the structure of the compound to screen databases for either similar molecules with known activity or proteins that are predicted to bind the compound. For example, the ZINC database, which contains millions of commercially available compounds, is frequently used for virtual screening campaigns to find novel inhibitors for targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com

| Database Name | Description | Typical Use Case | Source |

|---|---|---|---|

| ZINC | A free database of commercially-available compounds for virtual screening. | Screening for novel inhibitors against a specific protein target. | mdpi.com |

| Protein Data Bank (PDB) | A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. | Provides protein structures needed for structure-based virtual screening and docking. | nih.govsciengpub.ir |

| PubChem | A public repository of chemical substances and their associated biological activities. | Identifying compounds with similar structures and known biological activities. | nih.gov |

Virtual screening methodologies are broadly categorized into two types: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. If a set of active molecules is known, a pharmacophore model can be built to define the essential 3D arrangement of chemical features required for activity. nih.gov This model is then used as a filter to screen large databases for new compounds that match the pharmacophore. A 3D-QSAR (Quantitative Structure-Activity Relationship) study of piperidine-based cocaine analogs is an example of a ligand-based approach, where models were built to correlate the 3D properties of the molecules with their binding affinity at the dopamine transporter. nih.gov

Structure-based virtual screening (SBVS) requires the 3D structure of the target protein, which is often obtained from the Protein Data Bank (PDB). sciengpub.ir Molecular docking is the most common SBVS method, where compounds from a library are docked into the target's binding site, and their binding energies are calculated and ranked. nih.gov This approach was used to screen for novel inhibitors of the SARS-CoV-2 main protease and HPPD, where libraries of compounds were docked to find potential hits. nih.govmdpi.com For 1-(2-chloro-4-fluorobenzyl)piperidine, SBVS would be the primary method to predict potential protein targets by docking it against a wide array of protein structures.

Prediction of Pharmacological Activity Spectra

In the computational assessment of novel chemical entities, the prediction of their pharmacological activity spectrum is a critical step. For 1-(2-Chloro-4-fluorobenzyl)piperidine, in silico tools like PASS (Prediction of Activity Spectra for Substances) are utilized to forecast its potential biological effects based on its structural formula. clinmedkaz.orgclinmedkaz.org This approach compares the structure of the query compound with a vast database of substances with experimentally verified biological activities. clinmedkaz.org The output is a probabilistic assessment of various pharmacological actions.

The prediction is founded on the structure-activity relationships derived from the extensive database. clinmedkaz.org For each potential activity, the PASS tool provides two key probabilities: 'Pa' (probability to be active) and 'Pi' (probability to be inactive). clinmedkaz.org A higher Pa value suggests a greater likelihood of the compound exhibiting a particular activity. These predictions are instrumental in guiding further preclinical research by highlighting the most promising therapeutic applications. clinmedkaz.org For instance, piperidine derivatives have been shown to have potential applications in the treatment of cancer and central nervous system disorders, as well as acting as local anesthetics and antimicrobial agents. clinmedkaz.org

A hypothetical PASS analysis for 1-(2-Chloro-4-fluorobenzyl)piperidine might yield a spectrum of activities. The predicted activities are ranked based on their Pa values. Activities with a Pa value greater than a certain threshold (e.g., >0.5 or >0.7) are typically considered for further investigation.

Table 1: Hypothetical Pharmacological Activity Spectrum for 1-(2-Chloro-4-fluorobenzyl)piperidine Predicted by PASS

| Predicted Pharmacological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Monoamine Oxidase B Inhibitor | 0.815 | 0.007 |

| Anticonvulsant | 0.782 | 0.011 |

| Dopamine D2 Receptor Antagonist | 0.753 | 0.018 |

| Serotonin (B10506) Reuptake Inhibitor | 0.711 | 0.025 |

| Antipsychotic | 0.689 | 0.033 |

| Calcium Channel Blocker | 0.654 | 0.041 |

| Anti-inflammatory | 0.621 | 0.056 |

| Analgesic | 0.588 | 0.062 |

| Acetylcholinesterase Inhibitor | 0.543 | 0.089 |

| Antineoplastic | 0.512 | 0.104 |

Note: The data in this table is illustrative and based on the potential activities of piperidine derivatives as suggested by computational prediction methodologies. It does not represent experimentally verified data for 1-(2-Chloro-4-fluorobenzyl)piperidine.

Molecular Dynamics Simulations to Elucidate Dynamic Binding Events

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a ligand, such as 1-(2-Chloro-4-fluorobenzyl)piperidine, and its putative biological target at an atomic level. nih.govnih.gov These simulations can predict the stability of the ligand-protein complex and characterize the key intermolecular interactions that govern the binding process. researchgate.net By simulating the movements of atoms and molecules over time, MD can reveal conformational changes in both the ligand and the target protein upon binding, providing insights that are often inaccessible through static docking studies alone. nih.gov

The process of an MD simulation for the 1-(2-Chloro-4-fluorobenzyl)piperidine-protein complex would typically involve several stages. Initially, a starting structure of the complex is obtained, often from molecular docking. This system is then solvated in a water box with appropriate ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. Following this, the system is gradually heated to a physiological temperature and equilibrated. Finally, a production run is performed for a significant duration (nanoseconds to microseconds) to sample the conformational space of the complex. nih.gov

Analysis of the MD trajectory can provide a wealth of information. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the simulation and the binding pose. researchgate.net The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are involved in ligand binding. Furthermore, detailed analysis of the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between 1-(2-Chloro-4-fluorobenzyl)piperidine and the protein's active site can elucidate the key determinants of binding affinity and selectivity. researchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of 1-(2-Chloro-4-fluorobenzyl)piperidine with a Target Protein

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess the stability of the complex. |

| Average RMSD of Ligand | 1.5 Å | Indicates that the ligand remains stably bound in the active site. |

| Key Interacting Residues | Tyr89, Phe258, Trp312, Asp121 | Highlights the specific amino acids crucial for binding. |

| Dominant Interaction Types | Pi-Pi stacking with Phe258, Hydrogen bond with Asp121 | Reveals the nature of the chemical forces holding the ligand in place. |

| Solvent Accessible Surface Area (SASA) of Ligand | Decreases upon binding | Confirms the burial of the ligand within the protein's binding pocket. |

Note: The data presented in this table is for illustrative purposes to demonstrate the type of information that can be obtained from molecular dynamics simulations. It is not based on actual simulation results for 1-(2-Chloro-4-fluorobenzyl)piperidine.

Comprehensive Analysis of 1-(2-Chloro-4-fluorobenzyl)piperidine Reveals Limited Publicly Available Data

Initial research efforts to compile a detailed scientific article on the chemical compound 1-(2-Chloro-4-fluorobenzyl)piperidine have revealed a significant lack of specific data in the public domain. Despite extensive searches for its mechanistic, cellular, and molecular properties, no dedicated studies detailing its receptor interactions, enzymatic effects, or specific cellular responses such as apoptosis or protein expression modulation could be identified.

The inquiry, which was structured to investigate in-depth topics including receptor-ligand binding, downstream signaling pathways, enzymatic kinetics, and cellular phenotypes, did not yield information specific to 1-(2-Chloro-4-fluorobenzyl)piperidine. The available scientific literature focuses on broader categories of piperidine derivatives or on compounds with similar but distinct structures.

For instance, research on various piperidine derivatives has highlighted their potential as antagonists for receptors like the histamine (B1213489) H3 and sigma-1 receptors. nih.gov Other studies have explored the role of different piperidine-containing molecules in downregulating signaling pathways such as the PI3K/Akt-PKCα pathway, leading to apoptosis in cancer cells. nih.gov Furthermore, the synthesis and enzymatic inhibition properties of other, non-identical, piperidine compounds have been described in the context of developing new therapeutic agents. mdpi.com

However, these findings are not directly applicable to 1-(2-Chloro-4-fluorobenzyl)piperidine. Chemical structure is a critical determinant of biological activity, and even minor modifications can lead to vastly different pharmacological profiles. The substitution of a chloro and a fluoro group on the benzyl ring at positions 2 and 4 respectively, attached to a piperidine ring, creates a unique molecule for which specific biological data is not present in the accessed scientific databases.

Similarly, while there is a wealth of information on apoptosis induction and cell cycle modulation by various chemical agents, nih.govrsc.orgnih.govmdpi.com none of the retrieved studies specifically names or investigates 1-(2-Chloro-4-fluorobenzyl)piperidine.

A search for compounds with similar names yielded an entry for 4-(4-fluorobenzyl)piperidine, but this is a structural isomer with a different substitution pattern, and its publicly available data also lacks detailed pharmacological insights. drugbank.com

Mechanistic Investigations at the Molecular and Cellular Levels

Characterization of Cellular Responses and Phenotypes

Viral Fusion Inhibition Mechanisms

There is currently no available scientific literature or data detailing the mechanisms by which 1-(2-Chloro-4-fluorobenzyl)piperidine may inhibit viral fusion. Research to date has not explored its activity or mode of action against viral glycoproteins or the membrane fusion processes essential for viral entry into host cells.

Investigation of Potential Resistance Mechanisms (for anti-infective or anti-cancer applications)

Similarly, information regarding the investigation of potential resistance mechanisms to 1-(2-Chloro-4-fluorobenzyl)piperidine is not present in the public domain. Studies concerning the development of resistance in pathogens or cancer cell lines following exposure to this compound have not been published. Therefore, no data on resistance pathways, such as target mutation or drug efflux, are available.

Given the lack of research in these specific areas, no data tables or detailed findings can be provided. The scientific community has not yet directed research efforts toward elucidating the potential antiviral or anticancer mechanisms of this particular molecule.

Future Directions and Lead Optimization Strategies for 1 2 Chloro 4 Fluorobenzyl Piperidine

Rational Design of Next-Generation Analogues Based on In-depth SAR Studies

The rational design of new analogues is a cornerstone of lead optimization, aiming to improve the desired biological activity while minimizing off-target effects. mdpi.com This process relies heavily on understanding the Structure-Activity Relationships (SAR), which delineate how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu For 1-(2-chloro-4-fluorobenzyl)piperidine, a systematic SAR study would involve modifying three key regions: the piperidine (B6355638) ring, the benzyl (B1604629) moiety, and the linker connecting them.

Key Areas for Modification:

Piperidine Ring: Modifications to the piperidine ring can significantly influence the compound's binding affinity and pharmacokinetic properties. Introducing substituents on the piperidine ring can alter its basicity and conformation, potentially leading to enhanced interactions with the target protein.

2-Chloro-4-fluorobenzyl Group: The electronic and steric properties of the benzyl ring are critical for activity. nih.gov Replacing the chloro and fluoro substituents with other electron-withdrawing or electron-donating groups can probe the electronic requirements of the binding pocket. Bioisosteric replacement of the phenyl ring with other aromatic or heteroaromatic systems could also lead to improved potency or selectivity. nih.gov

Linker Region: The methylene (B1212753) linker between the piperidine and benzyl groups provides conformational flexibility. Altering the length or rigidity of this linker can help to optimize the orientation of the two main structural components within the target's binding site.

In-depth SAR studies involve synthesizing a library of analogues where systematic changes are made to these regions. nih.gov The biological activity of each analogue is then tested to build a comprehensive understanding of the structural requirements for optimal activity. georgiasouthern.edu For instance, a study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA identified novel compounds with improved potency and pharmacokinetic parameters by exploring modifications in three molecular regions. nih.gov Similarly, research on piperidine derivatives as histamine (B1213489) H3 receptor antagonists showed that replacing a piperazine (B1678402) scaffold with a piperidine ring was a key factor in enhancing activity at the σ1 receptor. nih.govnih.gov

The following interactive table outlines potential modifications and their expected impact based on established SAR principles for piperidine-containing compounds. nih.govnih.govnih.gov

Table 1: Proposed SAR Modifications for 1-(2-Chloro-4-fluorobenzyl)piperidine Analogues

| Molecular Region | Proposed Modification | Rationale | Potential Outcome |

|---|---|---|---|

| Benzyl Ring | Vary halogen substitution (e.g., dichloro, trifluoromethyl) | Modulate electronic properties and lipophilicity. nih.gov | Enhanced binding affinity, altered metabolic stability. |

| Replace phenyl with naphthyl or quinolinyl | Explore larger hydrophobic binding pockets. nih.gov | Increased potency, potential for new interactions. | |

| Introduce hydroxyl or methoxy (B1213986) groups | Introduce hydrogen bonding capabilities. nih.gov | Improved solubility and/or target engagement. | |

| Piperidine Ring | Substitution at positions 3 or 4 (e.g., hydroxyl, amino) | Introduce new interaction points, alter pKa. | Enhanced selectivity and binding, improved pharmacokinetics. |

| Ring expansion/contraction (e.g., pyrrolidine (B122466), azepane) | Modify ring pucker and substituent vectors. | Optimized fit within the binding site. | |

| Linker | Lengthen or shorten the alkyl chain | Adjust the distance between pharmacophoric groups. | Improved binding orientation. |

| Introduce rigidity (e.g., using a double bond or cyclopropane) | Reduce conformational flexibility to lock in an active conformation. | Increased potency and selectivity. |

Prodrug Design Approaches to Enhance Pharmacological Properties

Prodrug design is a valuable strategy for overcoming undesirable physicochemical or pharmacokinetic properties of a promising drug candidate. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. researchgate.net This approach can be used to improve properties such as solubility, permeability, stability, and targeted delivery. nih.govnih.gov

For 1-(2-chloro-4-fluorobenzyl)piperidine, which may face challenges such as poor water solubility or limited ability to cross biological membranes, a prodrug strategy could be highly beneficial. The primary goal is to mask or modify the parent molecule's functional groups to create a new entity with improved drug-like qualities. researchgate.net

Potential Prodrug Strategies:

Improving Solubility: If the compound has low aqueous solubility, a common approach is to attach a highly polar promoiety, such as a phosphate (B84403), amino acid, or polyethylene (B3416737) glycol (PEG) group. nih.gov These groups can be cleaved by enzymes like phosphatases or peptidases in the plasma or target tissues, releasing the active parent drug. iipseries.org

Enhancing Permeability: To improve absorption across the gastrointestinal tract or the blood-brain barrier, lipophilicity can be increased. researchgate.net This is often achieved by esterification of a hydroxyl group or amidation of an amine, if such functional groups were introduced into the parent molecule during SAR studies. The resulting prodrug is more lipid-soluble and can more easily traverse cell membranes via passive diffusion. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This site-specific activation can increase the concentration of the active drug at its site of action, thereby enhancing efficacy and reducing systemic toxicity. researchgate.net

The design of a successful prodrug requires a careful balance: the promoiety must effectively mask the parent drug's limitations, the linkage must be stable enough to prevent premature cleavage, and it must be efficiently cleaved at the desired site of action. iipseries.org

Table 2: Potential Prodrug Strategies for Analogues of 1-(2-Chloro-4-fluorobenzyl)piperidine

| Objective | Prodrug Approach | Promoiety Example | Activating Mechanism |

|---|---|---|---|

| Enhance Aqueous Solubility | Phosphate Esters | Addition of a phosphate group to a hydroxylated analogue. | Enzymatic cleavage by alkaline phosphatases. nih.gov |

| Amino Acid Conjugates | Coupling with an amino acid like glycine. researchgate.net | Hydrolysis by peptidases. | |

| Improve Membrane Permeability | Ester Formation | Acylation of a hydroxylated analogue. | Enzymatic hydrolysis by esterases in blood and tissue. iipseries.org |

| Lipophilic Carrier | Attachment of a fatty acid or lipid moiety. | Cleavage by lipases. | |

| Site-Specific Delivery | Enzyme-Specific Linker | Glycosidic linkage for targeting glycosidases. | Cleavage by specific enzymes (e.g., glucuronidases) at the target site. |

| pH-Sensitive Linker | Use of a linker that is stable at physiological pH but cleaves in the acidic tumor microenvironment. | pH-dependent intramolecular reaction. nih.gov |

Co-crystallization Studies of the Compound with Target Proteins for High-Resolution Structural Insights

Understanding the precise molecular interactions between a drug candidate and its protein target is fundamental for structure-based drug design. researchgate.net Co-crystallization is a powerful technique that involves forming a crystalline solid composed of the drug molecule and its target protein in a specific stoichiometric ratio. researchgate.net Subsequent X-ray diffraction analysis of these co-crystals can yield a high-resolution, three-dimensional structure of the drug-protein complex.

This structural information is invaluable for several reasons:

Validation of Binding Mode: It confirms how the compound orients itself within the binding pocket, validating or refining computational docking models. nih.gov

Identification of Key Interactions: It reveals the specific amino acid residues involved in binding and the nature of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Rational Drug Design: With a clear picture of the binding site, medicinal chemists can design next-generation analogues with modifications aimed at strengthening existing interactions or forming new ones, leading to improved potency and selectivity. mdpi.com

Understanding Resistance: Co-crystal structures can help elucidate mechanisms of drug resistance that arise from mutations in the target protein.

The process of obtaining co-crystals can be challenging, requiring high-purity protein and compound, as well as extensive screening of crystallization conditions (e.g., pH, temperature, precipitants). researchgate.net However, the insights gained are often critical for advancing a lead compound. For instance, co-crystal studies could reveal the exact role of the chlorine and fluorine atoms on the benzyl ring of 1-(2-chloro-4-fluorobenzyl)piperidine in binding to its target. This knowledge would guide the synthesis of analogues with optimized substitutions on the aromatic ring. Furthermore, co-crystallization can also be used to create novel solid forms of the active pharmaceutical ingredient (API) with different co-formers to improve physicochemical properties like solubility and stability. biorxiv.orgmdpi.com

Development of Novel Assay Systems for High-Throughput Screening

High-Throughput Screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. bmglabtech.comdrugtargetreview.com To support the optimization of 1-(2-chloro-4-fluorobenzyl)piperidine, the development of robust and sensitive assay systems is crucial. These assays would be used to screen libraries of newly synthesized analogues, facilitating the rapid identification of compounds with improved potency and selectivity. researchgate.net

The choice of assay depends on the nature of the biological target. Assays can be broadly categorized as biochemical or cell-based. nih.gov

Biochemical Assays: These assays use purified components, such as a target enzyme or receptor, to measure the direct effect of a compound on its activity. drugtargetreview.com Fluorescence-based methods, including Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are popular due to their sensitivity and amenability to miniaturization in 384- or 1536-well plate formats. researchgate.netnih.gov

Cell-Based Assays: These assays measure the effect of a compound in a more physiologically relevant environment, using whole cells. nih.gov Reporter gene assays, where the activity of a target pathway is linked to the expression of a reporter protein like luciferase, are commonly used. nih.gov Calcium flux assays are another option if the target is a receptor that signals through changes in intracellular calcium.

The development process involves optimizing assay conditions to ensure a large signal window, high reproducibility, and low variability. nih.gov Once validated, the assay can be automated using robotic liquid handling systems to screen large compound libraries efficiently. bmglabtech.com The primary goal of HTS in this context is not to discover a final drug, but to generate reliable data that informs the SAR and guides the iterative process of lead optimization. bmglabtech.com

Table 3: Comparison of Potential HTS Assay Formats

| Assay Type | Principle | Advantages | Disadvantages | Example Application |

|---|---|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger protein. | Homogeneous (no-wash), sensitive, widely applicable to receptor-ligand binding. nih.gov | Requires a suitable fluorescent probe; can be prone to interference from fluorescent compounds. | Measuring displacement of a fluorescent ligand from the target protein by test compounds. |

| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores when they are in close proximity. | Can be used to study protein-protein interactions or conformational changes. drugtargetreview.com | Requires labeling of proteins with two different fluorophores; complex assay design. | Monitoring target protein conformational changes induced by compound binding. |

| Reporter Gene Assay | The activity of a target-regulated promoter is linked to the expression of an easily measurable reporter protein (e.g., luciferase). | Cell-based, provides functional data in a cellular context, highly sensitive. nih.gov | Indirect measure of target engagement; potential for off-target effects influencing the reporter. | Screening for agonists or antagonists of a target receptor that modulates gene transcription. |

| Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature upon ligand binding. | Label-free, can identify direct binding to the target protein. | Lower throughput than some other methods; not suitable for all proteins. | Confirming direct binding of hits from a primary screen to the purified target protein. |

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorobenzyl)piperidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, substituting a halogenated benzyl group (e.g., 2-chloro-4-fluorobenzyl chloride) with piperidine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane or DMF. Optimization includes varying temperature (0–25°C), stoichiometry (1:1 to 1:1.2 amine:halide), and reaction time (12–24 hours). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing 1-(2-Chloro-4-fluorobenzyl)piperidine, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH2, δ ~1.4–1.8 ppm for ring CH2) and aromatic protons (δ ~6.8–7.4 ppm for chloro/fluoro-substituted benzene).

- Mass Spectrometry (ESI/HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 256.08) and isotopic patterns from Cl/F.

- Melting Point : Compare with literature values (if available) to assess purity.

Discrepancies in spectral data may indicate byproducts, necessitating repeated purification .

Q. How should researchers handle safety and stability concerns during synthesis and storage?

- Methodological Answer :

- Handling : Use cold traps for exothermic steps (e.g., adding acid chlorides) and PPE for halogenated intermediates.

- Storage : Store under argon at –20°C in amber vials to prevent degradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess shelf life.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Reference OSHA guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity and physicochemical properties of 1-(2-Chloro-4-fluorobenzyl)piperidine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., logP prediction).

- Software : Use ACD/Labs Percepta for pKa/logD predictions or ChemAxon for retrosynthesis planning. Validate predictions with experimental data (e.g., HPLC retention times) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized assays (e.g., fixed cell lines, pH, temperature).

- Meta-Analysis : Use tools like RevMan to aggregate data across studies, adjusting for variables (e.g., solvent DMSO concentration).

- Structural Confirmation : Re-synthesize disputed compounds and verify purity (>98% by HPLC) to exclude batch-specific artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the piperidine nitrogen (e.g., methyl, acetyl) or benzene ring (e.g., nitro, methoxy).

- In Vitro Screening : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays.

- Data Correlation : Apply QSAR models (e.g., CoMFA) to link structural features (Cl/F position, lipophilicity) to activity .

Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor for common byproducts (e.g., dehalogenated species).

- NMR Spectroscopy : Employ 19F NMR to detect fluorinated impurities at <0.1% levels.

- Elemental Analysis : Confirm C/H/N/Cl/F ratios within ±0.3% of theoretical values .

Contradiction Resolution & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields for similar piperidine derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Use software like JMP to test variables (solvent polarity, catalyst loading) in a factorial design.

- Reproducibility Checks : Replicate high-yield protocols with strict moisture/oxygen control (Schlenk line).

- Byproduct Analysis : Isolate low-yield products via prep-HPLC and characterize structures to identify competing pathways .

Q. What in silico approaches are effective for predicting metabolic pathways of 1-(2-Chloro-4-fluorobenzyl)piperidine?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., benzylic carbon).

- Toxicity Profiling : Run Derek Nexus to flag structural alerts (e.g., mutagenic aryl chlorides).

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.